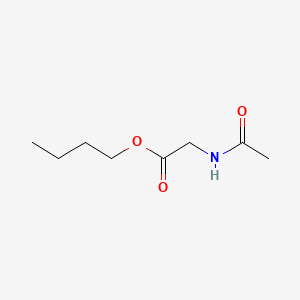
Manganese bis(3,5,5-trimethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese bis(3,5,5-trimethylhexanoate) is a chemical compound with the molecular formula C18H34MnO4This compound is typically found as a colorless to pale yellow crystalline powder and is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese bis(3,5,5-trimethylhexanoate) can be synthesized through the reaction of manganese(II) acetate with 3,5,5-trimethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
In industrial settings, the production of manganese bis(3,5,5-trimethylhexanoate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
Manganese bis(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to manganese(I) or manganese(0) species.
Substitution: Ligand exchange reactions can occur where the 3,5,5-trimethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Manganese(III) or manganese(IV) oxides.
Reduction: Manganese(I) or manganese(0) complexes.
Substitution: New manganese complexes with different ligands.
Aplicaciones Científicas De Investigación
Manganese bis(3,5,5-trimethylhexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its role in enzymatic reactions involving manganese-dependent enzymes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of manganese bis(3,5,5-trimethylhexanoate) involves its ability to coordinate with various substrates and facilitate chemical transformations. The manganese center can undergo redox changes, allowing it to participate in oxidation-reduction reactions. Additionally, the compound can act as a Lewis acid, activating substrates for nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Manganese bis(3,3,5,5-tetramethylhexanoate): Similar in structure but with different steric and electronic properties.
Manganese(II) acetate: A simpler manganese(II) compound used in similar applications but with different reactivity.
Manganese(II) chloride: Another manganese(II) compound with distinct solubility and reactivity characteristics
Uniqueness
Manganese bis(3,5,5-trimethylhexanoate) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. This makes it particularly useful in catalytic applications where selectivity and efficiency are crucial .
Propiedades
Número CAS |
64002-83-1 |
|---|---|
Fórmula molecular |
C18H34MnO4 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
manganese(2+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Mn/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
LAGAXYZHNMVGFB-UHFFFAOYSA-L |
SMILES canónico |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



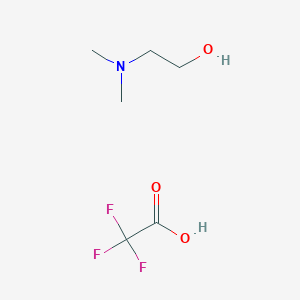
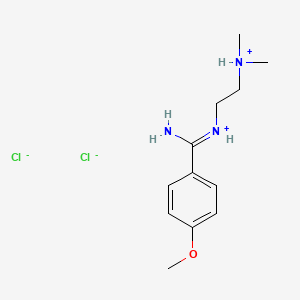


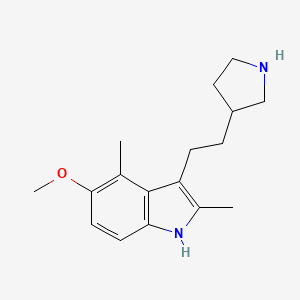

![N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide](/img/structure/B13786852.png)
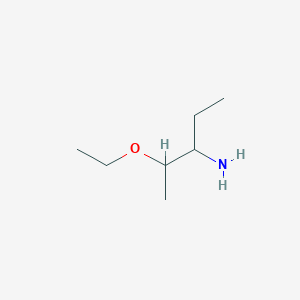
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
